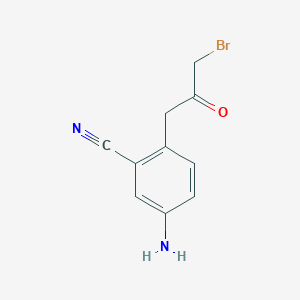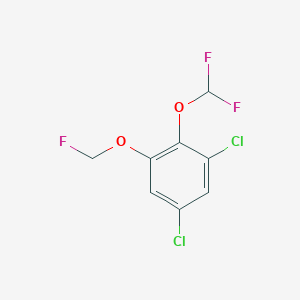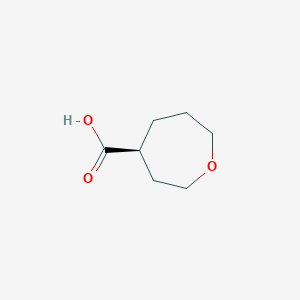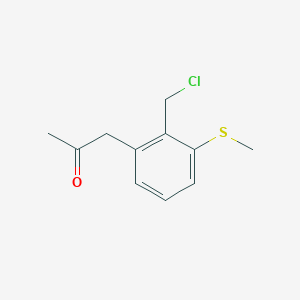
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trichlorophenyl group attached to the thiazole ring, along with a sulfonyl chloride functional group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of readily available precursors. For example, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole can yield 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride . This intermediate can then be further reacted with 2,4,5-trichlorophenyl derivatives to obtain the target compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines to form sulfonamides.
Electrophilic Substitution: The aromatic ring of the thiazole can participate in electrophilic substitution reactions, especially at the C-5 position.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, thiazole derivatives generally can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines for nucleophilic substitution and various electrophiles for electrophilic substitution. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Industrial Applications: It is used in the synthesis of various biologically active molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride include other thiazole derivatives with sulfonyl chloride groups, such as:
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific substituents on the thiazole ring. The unique combination of the trichlorophenyl group in this compound may confer distinct biological activities and reactivity profiles compared to its analogs .
Eigenschaften
Molekularformel |
C9H3Cl4NO2S2 |
|---|---|
Molekulargewicht |
363.1 g/mol |
IUPAC-Name |
2-(2,4,5-trichlorophenyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H3Cl4NO2S2/c10-5-2-7(12)6(11)1-4(5)9-14-3-8(17-9)18(13,15)16/h1-3H |
InChI-Schlüssel |
RKWYUDKBCGCBMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(S2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




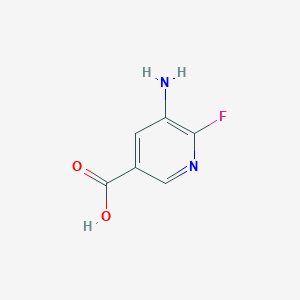

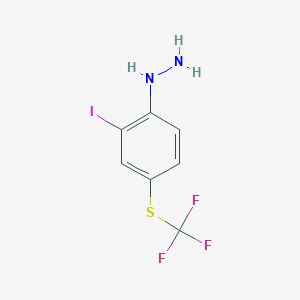

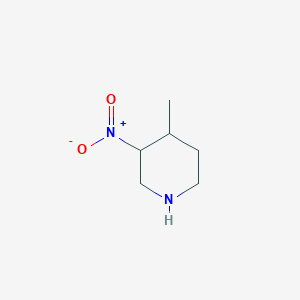
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
